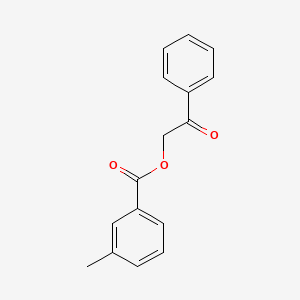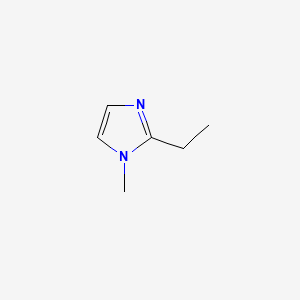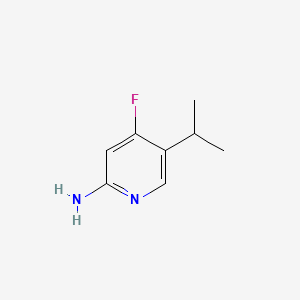
4-Fluoro-5-isopropylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-isopropylpyridin-2-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can influence the compound’s reactivity, stability, and interaction with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 4-Fluoro-5-isopropylpyridin-2-amine, often involves selective fluorination reactions. One common method is the nucleophilic substitution of a halogenated pyridine precursor with a fluorinating agent. For instance, the Balz-Schiemann reaction can be employed, where a diazonium salt is converted to a fluorinated compound using fluoroboric acid .
Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale fluorination processes using specialized equipment to handle the reactive and often hazardous fluorinating agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-5-isopropylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution reactions yield various substituted pyridines.
Applications De Recherche Scientifique
4-Fluoro-5-isopropylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological systems due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-isopropylpyridin-2-amine involves its interaction with molecular targets influenced by the fluorine atom. Fluorine’s high electronegativity can affect the compound’s binding affinity to enzymes or receptors, altering biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Fluoropyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment, showcasing the importance of fluorine in medicinal chemistry.
Uniqueness: 4-Fluoro-5-isopropylpyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C8H11FN2 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
4-fluoro-5-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11FN2/c1-5(2)6-4-11-8(10)3-7(6)9/h3-5H,1-2H3,(H2,10,11) |
Clé InChI |
XUWVPEFLOSEPLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=C(C=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


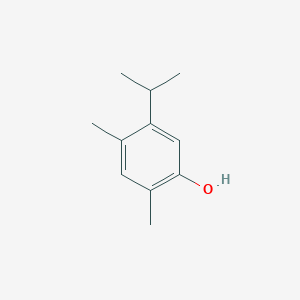
acetate](/img/structure/B13936113.png)
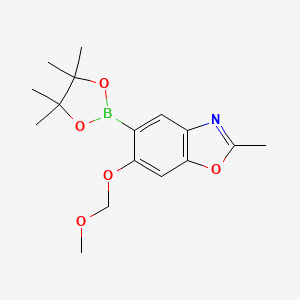

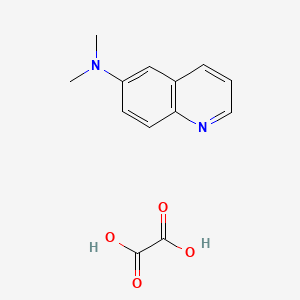
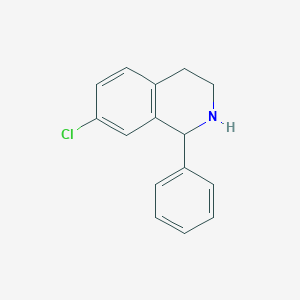

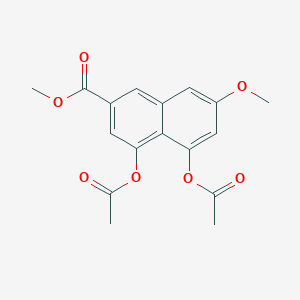
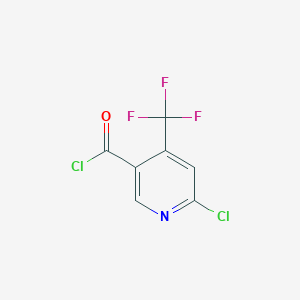
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
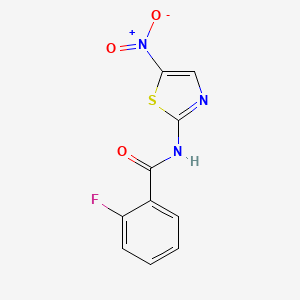
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
